molecular formula C8H5BrN2OS B13260651 4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde

Cat. No.: B13260651
M. Wt: 257.11 g/mol
InChI Key: UAUHISAYPDWKDU-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is a heterocyclic compound that combines a pyrazole ring with a thiophene ring, both of which are known for their significant biological and chemical properties. The presence of a bromine atom on the pyrazole ring and an aldehyde group on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde typically involves the formation of the pyrazole ring followed by its attachment to the thiophene ring. One common method involves the reaction of 4-bromo-1H-pyrazole with thiophene-2-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde largely depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the bromine atom and the aldehyde group can enhance its binding affinity to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1H-pyrazole: Shares the pyrazole ring with a bromine atom but lacks the thiophene ring and aldehyde group.

    Thiophene-2-carbaldehyde: Contains the thiophene ring with an aldehyde group but lacks the pyrazole ring and bromine atom.

    4-(4-Chloro-1H-pyrazol-1-YL)thiophene-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-(4-Bromo-1H-pyrazol-1-YL)thiophene-2-carbaldehyde is unique due to the combination of the pyrazole and thiophene rings, along with the presence of both a bromine atom and an aldehyde group. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C8H5BrN2OS

Molecular Weight

257.11 g/mol

IUPAC Name

4-(4-bromopyrazol-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C8H5BrN2OS/c9-6-2-10-11(3-6)7-1-8(4-12)13-5-7/h1-5H

InChI Key

UAUHISAYPDWKDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1N2C=C(C=N2)Br)C=O

Origin of Product

United States

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